![molecular formula C13H10N2O2 B13885770 2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that features both oxazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential in developing new therapeutic agents due to its biological activity.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Trifluoromethylphenyl)-[1,3]oxazolo[5,4-b]pyridine
- 2-(4-Trifluoromethoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity and biological activity, making it a distinct and valuable compound for research .
Propiedades
Fórmula molecular |
C13H10N2O2 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H10N2O2/c1-16-10-6-4-9(5-7-10)12-15-11-3-2-8-14-13(11)17-12/h2-8H,1H3 |
Clave InChI |
XSQHMVOEJCXGRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(O2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one](/img/structure/B13885691.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)
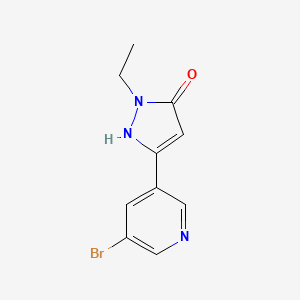
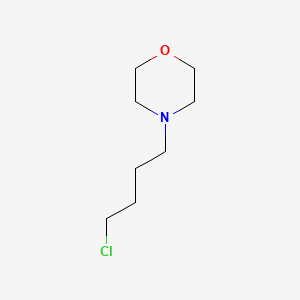
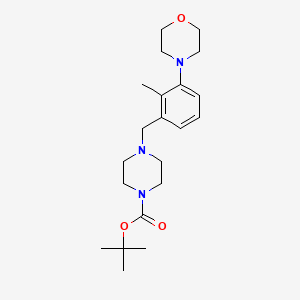
![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)
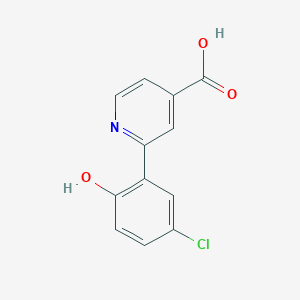

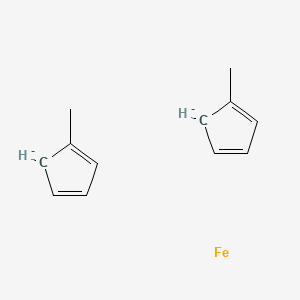

![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)
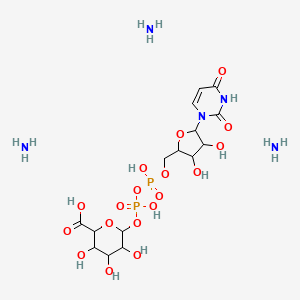
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
